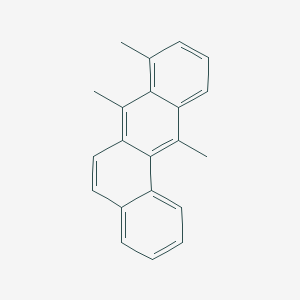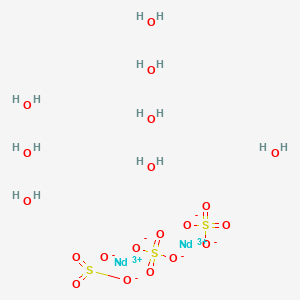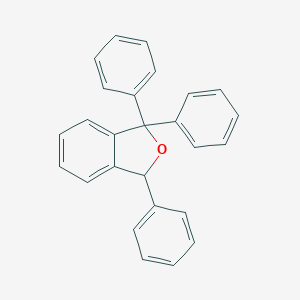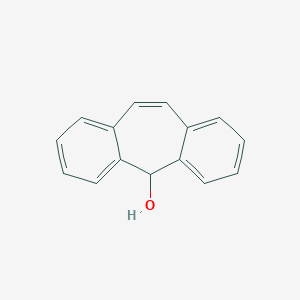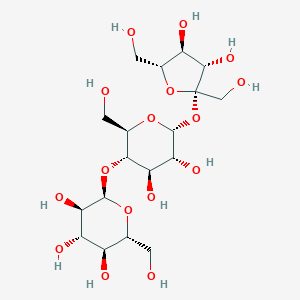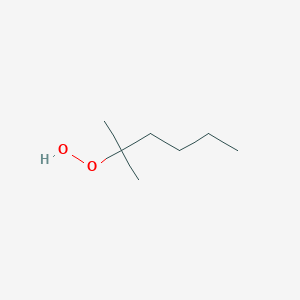
2-Methylhexane-2-peroxol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylhexane-2-peroxol is a peroxide compound that has gained significant attention in scientific research due to its unique properties. It is a colorless liquid that is highly reactive and can be synthesized through various methods.
Mecanismo De Acción
2-Methylhexane-2-peroxol acts as a radical initiator by decomposing into free radicals upon heating. These free radicals can then initiate chain reactions in various chemical reactions. In biological systems, 2-Methylhexane-2-peroxol can cause oxidative stress by generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids.
Efectos Bioquímicos Y Fisiológicos
In biological systems, 2-Methylhexane-2-peroxol has been shown to induce oxidative stress and cause cell death. It has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. In addition, it has been used in the study of aging and age-related diseases due to its ability to induce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Methylhexane-2-peroxol in lab experiments is its high reactivity, which makes it an effective radical initiator. However, its explosive nature requires careful handling and storage. In addition, its ability to induce oxidative stress can make it difficult to study specific biological processes without causing unwanted effects.
Direcciones Futuras
Future research on 2-Methylhexane-2-peroxol could focus on its potential therapeutic applications in cancer treatment and in the study of aging and age-related diseases. In addition, further investigation into its mechanism of action and its effects on biological systems could lead to a better understanding of oxidative stress and its role in disease development. Finally, the development of safer and more efficient methods for synthesizing and handling 2-Methylhexane-2-peroxol could facilitate its use in scientific research.
Métodos De Síntesis
2-Methylhexane-2-peroxol can be synthesized through the reaction of hydrogen peroxide with 2-methylhexene. The reaction is exothermic and requires careful handling due to the explosive nature of the peroxide compound. Other methods of synthesis include the reaction of tert-butyl hydroperoxide with 2-methylpentene and the reaction of peracetic acid with 2-methylhexene.
Aplicaciones Científicas De Investigación
2-Methylhexane-2-peroxol has been extensively used in scientific research as a radical initiator and as a source of free radicals. It is commonly used in polymerization reactions, oxidation reactions, and in the synthesis of organic compounds. It has also been used in the study of oxidative stress and its effects on biological systems.
Propiedades
Número CAS |
14474-79-4 |
|---|---|
Nombre del producto |
2-Methylhexane-2-peroxol |
Fórmula molecular |
C7H16O2 |
Peso molecular |
132.2 g/mol |
Nombre IUPAC |
2-hydroperoxy-2-methylhexane |
InChI |
InChI=1S/C7H16O2/c1-4-5-6-7(2,3)9-8/h8H,4-6H2,1-3H3 |
Clave InChI |
VERXWMXNIBWXFV-UHFFFAOYSA-N |
SMILES |
CCCCC(C)(C)OO |
SMILES canónico |
CCCCC(C)(C)OO |
Sinónimos |
1,1-Dimethylpentyl hydroperoxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





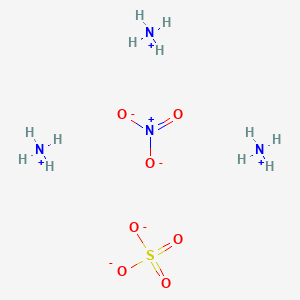


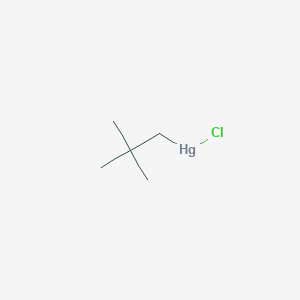

![Manganese iodide tetrahydrate [MI]](/img/structure/B89102.png)
